molecular formula C14H8ClFN2O2 B8501573 n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide

n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide

Cat. No.: B8501573
M. Wt: 290.67 g/mol
InChI Key: PRNODJBTLYFZMW-UHFFFAOYSA-N
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Description

n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide typically involves the condensation of 2-chloro-4-fluoro-5-aminophenylamine with phthalic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Iron powder and ammonium chloride in water at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Products with different substituents replacing chlorine or fluorine.

    Reduction: Amino derivatives of the compound.

    Oxidation: Various oxidized forms, depending on the extent of oxidation.

Scientific Research Applications

n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which is a potent photosensitizer . This results in the activation of oxygen and subsequent lipid peroxidation, causing cell damage.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-fluoro-5-aminophenyl)benzamide
  • N-(2-chloro-4-fluoro-5-aminophenyl)maleimide
  • N-(2-chloro-4-fluoro-5-aminophenyl)isophthalimide

Uniqueness

n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and amino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H8ClFN2O2

Molecular Weight

290.67 g/mol

IUPAC Name

2-(5-amino-2-chloro-4-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H8ClFN2O2/c15-9-5-10(16)11(17)6-12(9)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H,17H2

InChI Key

PRNODJBTLYFZMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C(=C3)N)F)Cl

Origin of Product

United States

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